molecular formula C21H13Cl2N3O2 B12596149 3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione CAS No. 649723-34-2

3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione

Cat. No.: B12596149
CAS No.: 649723-34-2
M. Wt: 410.2 g/mol
InChI Key: RTJHZLUEOJOFIR-UHFFFAOYSA-N
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Description

3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a synthetic organic compound known for its potential applications in medicinal chemistry and materials science. This compound features a quinoline core substituted with a hydrazinylidene group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the condensation of 2,5-dichlorophenylhydrazine with 1-phenylquinoline-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the hydrazinylidene linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazinylidene group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted in polar solvents like dimethylformamide.

Major Products Formed

    Oxidation: Quinoline derivatives with varying oxidation states.

    Reduction: Aminoquinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinylidene group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with cellular signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione stands out due to its unique quinoline core and hydrazinylidene substitution, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in medicinal chemistry and materials science, where specific interactions with biological targets and electronic properties are crucial.

Properties

CAS No.

649723-34-2

Molecular Formula

C21H13Cl2N3O2

Molecular Weight

410.2 g/mol

IUPAC Name

3-[(2,5-dichlorophenyl)diazenyl]-4-hydroxy-1-phenylquinolin-2-one

InChI

InChI=1S/C21H13Cl2N3O2/c22-13-10-11-16(23)17(12-13)24-25-19-20(27)15-8-4-5-9-18(15)26(21(19)28)14-6-2-1-3-7-14/h1-12,27H

InChI Key

RTJHZLUEOJOFIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=NC4=C(C=CC(=C4)Cl)Cl)O

Origin of Product

United States

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